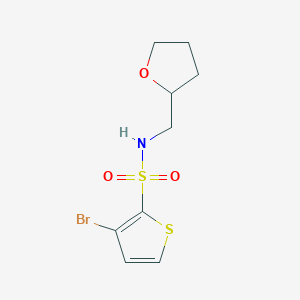
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone, also known as APB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a benzoxazine derivative and has been found to exhibit interesting pharmacological properties.
Mecanismo De Acción
The mechanism of action of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is not fully understood. However, it has been proposed that (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone exerts its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been found to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has also been found to inhibit the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit potent analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation-related diseases. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has also been found to exhibit anticonvulsant effects, which make it a potential candidate for the treatment of epilepsy. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is also stable under normal laboratory conditions, which makes it easy to handle. However, (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to administer in vivo. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone also has a relatively short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone. One potential direction is the development of novel analogs of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone that exhibit improved pharmacological properties. Another potential direction is the study of the long-term effects of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone on various physiological systems. Finally, the development of novel drug delivery systems for (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone could improve its efficacy and increase its potential therapeutic applications.
Conclusion:
In conclusion, (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a benzoxazine derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit interesting pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. While (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has some limitations for lab experiments, there are several future directions for the study of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone that could lead to the development of novel therapeutics.
Métodos De Síntesis
The synthesis of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves the reaction of 2-aminophenol with salicylaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the benzoxazine ring. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone.
Aplicaciones Científicas De Investigación
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit interesting pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
(3-aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-12-5-3-4-11(10-12)15(18)17-8-9-19-14-7-2-1-6-13(14)17/h1-7,10H,8-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGGQLDVJAVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)


![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)



![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)
![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)